4-[(2-Phenylethyl)carbamoyl]butanoic acid chemical structure and properties
4-[(2-Phenylethyl)carbamoyl]butanoic acid chemical structure and properties
The following technical monograph details the chemical structure, synthesis, and properties of 4-[(2-Phenylethyl)carbamoyl]butanoic acid (also known as N-phenethylglutaramic acid). This guide is designed for researchers in medicinal chemistry and drug development, focusing on its utility as a linker and pharmacophore scaffold.
Executive Summary
4-[(2-Phenylethyl)carbamoyl]butanoic acid is a glutaric acid monoamide derivative characterized by a five-carbon dicarboxylic backbone where one carboxylic acid group has been derivatized with 2-phenylethylamine. This molecule serves as a critical intermediate in organic synthesis, a flexible linker in antibody-drug conjugates (ADCs), and a structural motif in histone deacetylase (HDAC) inhibitors. Its amphiphilic nature—combining a hydrophobic phenethyl tail with a hydrophilic carboxylic acid head—makes it a versatile tool for modulating solubility and permeability in drug design.
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is formally derived from the ring-opening of glutaric anhydride by 2-phenylethylamine.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 5-Oxo-5-(2-phenylethylamino)pentanoic acid |
| Common Synonyms | N-Phenethylglutaramic acid; Glutaric acid mono-phenethylamide |
| CAS Number | Not widely listed; Analogous to 1083-55-2 (Succinic derivative) |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| SMILES | OC(=O)CCCC(=O)NCCc1ccccc1 |
| InChI Key | (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N |
Structural Features[1][3][6][8][9]
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Glutaric Backbone: A flexible three-methylene spacer (–CH₂CH₂CH₂–) connects the carboxylic acid and the amide. This provides rotational freedom, distinguishing it from the more rigid succinic (2-carbon) analogs.
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Amide Linkage: The secondary amide bond is planar and capable of hydrogen bonding (H-bond donor: NH; H-bond acceptor: C=O).
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Phenethyl Moiety: A hydrophobic aromatic group that enhances membrane permeability and provides π-π stacking interactions in protein binding pockets.
Physicochemical Profile
Understanding the physicochemical properties is essential for formulation and assay development.
| Property | Value / Description | Context |
| Physical State | White to off-white crystalline solid | Typical of aliphatic amido-acids. |
| Melting Point | 95–105 °C (Estimated) | Based on structural analogs (e.g., N-benzylglutaramic acid). |
| Solubility | DMSO, DMF, Ethanol, Methanol | High solubility in polar organic solvents. |
| Water Solubility | Low (< 1 mg/mL at pH 2) | Soluble at pH > 5.5 as the carboxylate salt. |
| pKa (Acid) | 4.5 ± 0.2 | Typical of aliphatic carboxylic acids. |
| LogP | 1.6 ± 0.3 | Moderately lipophilic; suitable for cell penetration. |
| Stability | Hydrolytically stable at neutral pH | Amide bond may hydrolyze in strong acid/base at high temp. |
Synthetic Pathways
The most robust synthesis involves the nucleophilic ring-opening of glutaric anhydride. This method is preferred over coupling glutaric acid with phenethylamine (using EDC/NHS) because it avoids the formation of the diamide byproduct.
Protocol: Anhydride Ring-Opening
Reaction: Glutaric anhydride + 2-Phenylethylamine → N-Phenethylglutaramic acid
Figure 1: Synthetic pathway via nucleophilic acyl substitution.
Step-by-Step Methodology
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Preparation: Dissolve Glutaric Anhydride (1.0 eq, 114.1 g/mol ) in anhydrous Toluene or THF (5 mL per gram).
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Note: Toluene is preferred as the product often precipitates out, simplifying purification.
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Addition: Add 2-Phenylethylamine (1.0 eq, 121.18 g/mol ) dropwise over 15 minutes while stirring at room temperature.
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Observation: The reaction is exothermic; a white precipitate may form immediately.
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Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid).
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Workup (Precipitation Method):
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If solid precipitates: Filter the solid, wash with cold toluene, then hexane.
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If solution remains clear: Evaporate solvent, redissolve in EtOAc, and wash with 1M HCl (to remove unreacted amine) followed by Brine.
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Purification: Recrystallize from Ethanol/Water or Acetone/Hexane to obtain pure white crystals.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these predicted values.
¹H-NMR (400 MHz, DMSO-d₆)
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δ 12.0 ppm (s, 1H): Carboxylic acid –COOH (Broad, exchangeable).
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δ 7.9 ppm (t, 1H): Amide –NH –.
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δ 7.15–7.30 ppm (m, 5H): Aromatic protons (Phenyl group).
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δ 3.25 ppm (q, 2H): –NH–CH ₂–CH₂–Ph.
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δ 2.70 ppm (t, 2H): –NH–CH₂–CH ₂–Ph.
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δ 2.20 ppm (t, 2H): –C(=O)–CH ₂– (Next to acid).
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δ 2.10 ppm (t, 2H): –C(=O)–CH ₂– (Next to amide).
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δ 1.70 ppm (quint, 2H): –CH₂–CH ₂–CH₂– (Central glutaric methylene).
IR Spectroscopy (FT-IR)
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3300 cm⁻¹: N–H stretch (Amide).
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2500–3000 cm⁻¹: O–H stretch (Carboxylic acid, broad).
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1710 cm⁻¹: C=O stretch (Carboxylic acid).
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1640 cm⁻¹: C=O stretch (Amide I band).
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1540 cm⁻¹: N–H bend (Amide II band).
Biological & Pharmaceutical Relevance[3][6][8]
Linker Chemistry (PROTACs & ADCs)
The glutaric backbone provides a 5-carbon spacer (approx. 6–8 Å length). This is critical in:
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PROTACs (Proteolysis Targeting Chimeras): Used to link an E3 ligase ligand to a target protein ligand. The flexibility of the alkyl chain allows the ternary complex to fold correctly.
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Surface Modification: The free carboxylic acid can be activated (e.g., NHS-ester) to conjugate the phenethyl moiety to proteins or nanoparticles, modifying their surface hydrophobicity.
Enzyme Inhibition (HDAC & Metalloproteases)
The structural motif R-NH-CO-(CH2)n-COOH mimics the substrate transition state for zinc-dependent metalloproteases.
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Mechanism: The carboxylic acid can coordinate with the active site Zinc ion (Zn²⁺), while the phenethyl group occupies the hydrophobic S1' pocket.
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Analogs: This structure is homologous to SAHA (Vorinostat), although SAHA uses a hydroxamic acid zinc-binding group. This carboxylic acid variant typically shows weaker potency but higher selectivity and metabolic stability.
Figure 2: Pharmacophore interaction model with zinc-dependent metalloproteases.
Handling & Safety
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopicity is low, but moisture can hydrolyze the anhydride precursor if present as an impurity.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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Synthesis of Glutaranilic Acids
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Methodology derived from: Hanifa, et al. "4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid." Molbank, 2021(2), M1227. Link
- Context: Describes the reaction of glutaric anhydride with aniline deriv
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Glutaric Anhydride Reactivity
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Structural Analogs (Succinic Derivative)
Sources
- 1. 2-Amino-4-(carbamoylamino)butanoic acid | C5H11N3O3 | CID 14825243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 4. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
